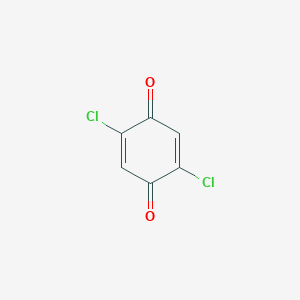

2,5-Dichloro-1,4-benzoquinone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-dichlorocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXVNZRYYHFMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C=C(C1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060657 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-93-0 | |

| Record name | 2,5-Dichloro-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichloro-p-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2,5-dichloro-1,4-benzoquinone from hydroquinone

An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-1,4-benzoquinone from Hydroquinone (B1673460)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing this compound from hydroquinone. The synthesis is presented as a two-step process: the chlorination of a hydroquinone precursor to form 2,5-dichlorohydroquinone (B146588), followed by its oxidation to the target compound, this compound. This document details the experimental protocols, quantitative data, and logical workflows to assist researchers in the successful synthesis of this important chemical intermediate.

Overall Synthetic Pathway

The transformation of hydroquinone to this compound is most effectively achieved through a two-stage process. The first stage involves the synthesis of the intermediate, 2,5-dichlorohydroquinone. The second stage is the oxidation of this intermediate to the final product.

Step 1: Synthesis of 2,5-Dichlorohydroquinone

The direct dichlorination of hydroquinone to selectively yield the 2,5-isomer is challenging, as the reaction often produces a mixture of mono- and polychlorinated products.[1][2] A more defined, albeit indirect, method involves the disproportionation of a methoxy-substituted precursor, which yields a separable mixture of dichlorohydroquinone isomers.[3][4]

Experimental Protocol: Synthesis via Disproportionation of 2-Chloro-1,4-dimethoxybenzene[4][5]

This method utilizes a Lewis acid-catalyzed reaction to produce 2,5-dichlorohydroquinone alongside other isomers, which can then be separated chromatographically.

-

Reaction Setup: In a suitable reaction vessel, create a melt of anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl) by heating to 150 °C with vigorous stirring.

-

Addition of Substrate: To this molten salt mixture, add 2-chloro-1,4-dimethoxybenzene.

-

Reaction Conditions: Increase the temperature of the reaction mixture to 180-185 °C and maintain for approximately 7 minutes.

-

Quenching: Cool the mixture to room temperature and then carefully dilute with 10% aqueous hydrochloric acid (HCl) followed by distilled water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the products with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them with a saturated aqueous NaCl solution. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica (B1680970) gel. Elute with a hexane-acetone (9:1) mixture to isolate 2,5-dichlorohydroquinone.[4]

Data Presentation: Synthesis of 2,5-Dichlorohydroquinone

| Parameter | Value | Reference |

| Reactants | ||

| 2-Chloro-1,4-dimethoxybenzene | 10.0 mmol (1.73 g) | [4] |

| Anhydrous Aluminum Chloride (AlCl₃) | 64.0 mmol (8.54 g) | [4] |

| Sodium Chloride (NaCl) | 32.0 mmol (1.87 g) | [4] |

| Reaction Conditions | ||

| Temperature | 180-185 °C | [4] |

| Reaction Time | 7 minutes | [4] |

| Solvent/Medium | AlCl₃/NaCl melt | [4] |

| Product & Yield | ||

| 2,5-Dichlorohydroquinone Yield | 29% (0.096 g) | [4] |

| Appearance | Colorless crystals | [4] |

| Melting Point | 168-170 °C | [4] |

Step 2: Oxidation of 2,5-Dichlorohydroquinone

The synthesized 2,5-dichlorohydroquinone is oxidized to this compound using a strong oxidizing agent in an acidic medium. The product is less soluble and precipitates from the reaction mixture, facilitating its isolation.[5][6]

Experimental Protocol: Oxidation with Sodium Dichromate[5][6]

-

Solution Preparation: Prepare a 4N aqueous solution of sulfuric acid. In this solution, dissolve the 2,5-dichlorohydroquinone synthesized in Step 1.

-

Addition of Oxidant: At room temperature, add a solution of sodium dichromate dihydrate in water in a single portion. A 50% excess of sodium dichromate over the theoretical amount is recommended.

-

Temperature Control: Monitor the reaction temperature. If it rises above 35 °C, use an external cooling bath to maintain control. For optimal yield, a higher temperature of 55-60 °C can be maintained.[6]

-

Reaction Time: Allow the mixture to stand at the reaction temperature for at least one hour. A tan solid of this compound will precipitate.

-

Isolation: Collect the precipitated product by filtration.

-

Purification: The crude product can be purified by sublimation, followed by crystallization from ethanol.[6]

Data Presentation: Oxidation to this compound

| Parameter | Value/Condition | Reference |

| Reactants | ||

| 2,5-Dichlorohydroquinone | 1 equivalent | [5] |

| Sodium Dichromate Dihydrate | 1.5 equivalents (50% excess) | [5] |

| Reaction Conditions | ||

| Solvent | 4N Aqueous Sulfuric Acid | [5] |

| Temperature | 55–60 °C | [6] |

| Reaction Time | ≥ 1 hour | [5] |

| Product & Yield | ||

| Product Yield | ~50% | [6] |

| Appearance | Tan solid | [6] |

| Purification Method | Sublimation, Crystallization from Ethanol | [6] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.

References

- 1. US4439596A - Chlorination of hydroquinone - Google Patents [patents.google.com]

- 2. US4439595A - Chlorination of hydroquinone - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,5-DICHLOROHYDROQUINONE synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

physical and chemical properties of 2,5-dichloro-p-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloro-p-benzoquinone is a chlorinated aromatic compound with significant reactivity and potential biological activity. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity and toxicological profile. This guide is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Physical and Chemical Properties

2,5-Dichloro-p-benzoquinone is a yellow to orange crystalline powder.[1] Key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 615-93-0 | [1][2][3][4] |

| Molecular Formula | C₆H₂Cl₂O₂ | [1][2] |

| Molecular Weight | 176.98 g/mol | [2][4][5] |

| Appearance | Yellow to orange crystalline powder | [1] |

| Melting Point | 160-164 °C | [1][4] |

| IUPAC Name | 2,5-dichlorocyclohexa-2,5-diene-1,4-dione | [1][2] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Source(s) |

| ¹H NMR | Spectra available, detailed shifts require specific experimental conditions. | [6] |

| ¹³C NMR | Spectra available, detailed shifts require specific experimental conditions. | [7][8] |

| Infrared (IR) | Conforms to standard spectra. | [1] |

Note: For detailed analysis, it is recommended to acquire spectra on the specific sample and solvent being used.

Experimental Protocols

Synthesis of 2,5-Dichloro-p-benzoquinone from 2,5-Dichlorohydroquinone (B146588)

This protocol details the oxidation of 2,5-dichlorohydroquinone to 2,5-dichloro-p-benzoquinone.

Materials:

-

2,5-Dichlorohydroquinone

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Sulfuric acid (H₂SO₄), concentrated

-

Water (H₂O)

-

Ether

-

External cooling bath (e.g., ice-water bath)

Procedure: [9]

-

Prepare a 4N aqueous solution of sulfuric acid.

-

Dissolve the 2,5-dichlorohydroquinone in the 4N sulfuric acid solution.

-

In a separate vessel, prepare a solution of sodium dichromate dihydrate in water. A 50% excess of the theoretical amount of sodium dichromate should be used.

-

At room temperature, add the sodium dichromate solution to the 2,5-dichlorohydroquinone solution in one portion.

-

Monitor the reaction temperature. If the temperature rises above 35 °C, use an external cooling bath to maintain it at or below this temperature.

-

Allow the reaction mixture to stand at room temperature for a minimum of one hour. The mixture will appear as a dark red solution.

-

Transfer the reaction mixture to a separatory funnel and extract the product with ether.

-

Combine the ether extracts.

-

Remove the ether by distillation to yield the crude 2,5-dichloro-p-benzoquinone.

-

The crude product can be further purified by steam distillation.

Caption: Potential ROS-induced ERK/MAPK signaling pathway.

Conclusion

2,5-Dichloro-p-benzoquinone is a versatile chemical with important applications in organic synthesis. However, its potential toxicity warrants careful handling and further investigation into its biological effects and mechanisms of action. The information provided in this guide serves as a foundational resource for researchers and professionals working with this compound, highlighting its key properties and providing essential experimental protocols. Further research is needed to fully elucidate its solubility in various organic solvents, provide detailed spectral characterization, and definitively map its interactions with cellular signaling pathways.

References

- 1. 2,5-Dichloro-p-benzoquinone, 98% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 2,5-Dichlorobenzoquinone | C6H2Cl2O2 | CID 12011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dichloro-p-benzoquinone, 98% | Fisher Scientific [fishersci.ca]

- 4. 2,5-二氯-1,4-苯醌 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,5-二氯-1,4-苯醌 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,5-DICHLOROHYDROQUINONE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. benchchem.com [benchchem.com]

In-depth Technical Guide: 2,5-Dichloro-1,4-benzoquinone (CAS 615-93-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and associated hazards of 2,5-Dichloro-1,4-benzoquinone (DCBQ), identified by CAS number 615-93-0. The information is intended for professionals in research, scientific, and drug development fields.

Chemical and Physical Properties

This compound is a halogenated quinone. It is a yellow to orange crystalline solid.[1][2] The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 615-93-0 | [3][4][5][6][7][8] |

| Molecular Formula | C₆H₂Cl₂O₂ | [3][4][5][9] |

| Molecular Weight | 176.98 g/mol | [4][5][6][8][9][10] |

| Appearance | Light yellow to yellow to orange powder/crystal | [1][2] |

| Melting Point | 160-164 °C | [1][10] |

| Boiling Point | 241.50 °C | [7] |

| Flash Point | 98.50 °C | [7] |

| Solubility | Soluble in methanol. | [1] |

| Purity | >98.0% (T)(HPLC) | [1][2] |

Hazards and Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and disposal.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.[1]

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[9]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves/eye protection/face protection.[1]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][9]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Biological Activity and Applications

This compound is recognized for its biological activities and its utility as an intermediate in organic synthesis.

Antimicrobial Properties

This compound has demonstrated significant antibacterial and antifungal properties, making it a subject of interest in pharmacological research.[11] While specific minimum inhibitory concentration (MIC) values for this compound were not found in the provided search results, related benzoquinone derivatives have shown potent antimicrobial effects.

Use in Organic Synthesis

This compound serves as a starting material or reagent in various chemical syntheses:

-

Synthesis of Asterriquinone (B1663379) D: It is used as a precursor in the synthesis of asterriquinone D.[4][6]

-

Palladium-Catalyzed Reactions: It is utilized in the palladium-catalyzed reaction with indole (B1671886) to synthesize 2,5-dichloro-3,6-bi(3-indolyl)-1,4-hydroquinone.[4][6]

-

Photochemical Studies: It has been used as a model compound to study the utility of novel photoreactors.[4][6]

Mechanism of Action and Toxicology

The toxicity of this compound is primarily attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and oxidative stress.

Carcinogenicity and Genotoxicity

Halogenated quinones, including DCBQ, are considered carcinogenic intermediates.[4][12] They have been identified as chlorination disinfection byproducts in drinking water.[4][12] The carcinogenicity is linked to the formation of radical intermediates that can cause DNA damage. The reaction of DCBQ with organic hydroperoxides can generate alkoxyl and quinone enoxy radicals, which are capable of inducing breaks or mutations in DNA strands.

A proposed mechanism for its genotoxicity, based on its parent compound 1,4-benzoquinone, involves the stalling of replication forks and interference with topoisomerase 1, leading to chromosomal instability.

Oxidative Stress and Cellular Damage

The redox activity of this compound facilitates the production of ROS, which can overwhelm the cellular antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA. Studies on the related compound 2,6-dichloro-1,4-benzoquinone (B104592) have shown that it can induce oxidative damage in the kidney, leading to inflammation and apoptosis. It has also been shown to induce neurodevelopmental toxicity through oxidative stress, promoting the mitochondrial apoptosis pathway and inhibiting the PI3K/AKT/mTOR survival pathway.

Experimental Protocols

While specific, detailed step-by-step protocols for this compound are not exhaustively available in the provided results, the following outlines a general experimental workflow for assessing its toxicity based on methodologies reported for related compounds.

General Experimental Workflow for Toxicity Assessment

Caption: General workflow for in vitro toxicity assessment of this compound.

Signaling Pathways

Based on studies of related benzoquinones, the following diagram illustrates a plausible signaling pathway for the induction of toxicity by this compound.

Caption: Proposed signaling pathway for this compound-induced toxicity.

Conclusion

This compound (CAS 615-93-0) is a compound with notable biological activity, including antimicrobial effects, but also significant hazards, including skin, eye, and respiratory irritation, and potential carcinogenicity. Its mechanism of action is closely tied to its ability to induce oxidative stress through the generation of reactive oxygen species. This can lead to cellular damage, affect key signaling pathways, and ultimately result in decreased cell viability and DNA damage. Researchers and drug development professionals should handle this compound with appropriate caution and be aware of its toxicological profile when considering its use in synthesis or as a bioactive agent. Further research is warranted to fully elucidate its specific molecular targets and signaling pathways in various biological systems.

References

- 1. Oxidative stress as a key event in 2,6-dichloro-1,4-benzoquinone-induced neurodevelopmental toxicity [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial activities of 1,4-benzoquinones and wheat germ extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A mechanism for 1,4-Benzoquinone-induced genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 2,5-二氯-1,4-苯醌 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. znaturforsch.com [znaturforsch.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,5-dichloro-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,5-dichloro-1,4-benzoquinone, a molecule of interest in various chemical and biological contexts. This document compiles crystallographic and spectroscopic data to offer a detailed understanding of its structural parameters and intermolecular interactions. Methodologies for key experimental techniques are also provided to aid in the replication and further investigation of this compound.

Molecular Structure

The molecular structure of this compound has been determined with high precision through single-crystal X-ray diffraction studies. The molecule is largely planar, a characteristic feature of the benzoquinone ring system.

Crystallographic Data

High-resolution X-ray diffraction data for this compound was collected at a temperature of 90 K.[1] The crystal structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 807801. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| CCDC Deposition No. | 807801 |

| Empirical Formula | C₆H₂Cl₂O₂ |

| Formula Weight | 176.98 |

| Temperature | 90(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit cell dimensions | a = 8.134(3) Å, α = 90°b = 5.869(2) Å, β = 104.28(3)°c = 7.375(3) Å, γ = 90° |

| Volume | 341.2(2) ų |

| Z | 2 |

Intramolecular Geometry

The precise bond lengths and angles within the this compound molecule, as determined by X-ray crystallography, are presented in the following tables.

Table 1: Bond Lengths

| Bond | Length (Å) |

| C1-C2 | 1.482 |

| C1-C6 | 1.481 |

| C1-O1 | 1.222 |

| C2-C3 | 1.345 |

| C2-Cl1 | 1.716 |

| C3-C4 | 1.481 |

| C4-C5 | 1.482 |

| C4-O2 | 1.222 |

| C5-C6 | 1.345 |

| C5-Cl2 | 1.716 |

| C6-H1 | 0.950 |

| C3-H2 | 0.950 |

Table 2: Bond Angles

| Angle | **Value (°) ** |

| O1-C1-C2 | 121.2 |

| O1-C1-C6 | 121.3 |

| C2-C1-C6 | 117.5 |

| C1-C2-C3 | 121.1 |

| C1-C2-Cl1 | 117.8 |

| C3-C2-Cl1 | 121.1 |

| C2-C3-C4 | 121.2 |

| C3-C4-C5 | 117.5 |

| C3-C4-O2 | 121.3 |

| C5-C4-O2 | 121.2 |

| C4-C5-C6 | 121.1 |

| C4-C5-Cl2 | 117.8 |

| C6-C5-Cl2 | 121.1 |

| C1-C6-C5 | 121.2 |

Intermolecular Interactions and Bonding

In the crystalline state, the arrangement of this compound molecules is governed by a network of non-covalent interactions. These interactions play a crucial role in the solid-state packing and the overall properties of the material.

Halogen Bonding

A prominent intermolecular interaction in the crystal lattice is the halogen bond, specifically a C−Cl···O═C interaction.[1] This type of interaction, where the chlorine atom acts as an electrophilic species (a Lewis acid) and the carbonyl oxygen acts as a nucleophilic species (a Lewis base), is a significant factor in the supramolecular assembly. The distance of the Cl···O contact is 3.0562(3) Å, and the C−Cl···O angle is 164.7°.[1]

Other Non-Covalent Interactions

Besides halogen bonding, the crystal packing is further stabilized by a variety of weaker intermolecular forces, including:

-

C−H···O interactions

-

C−H···Cl contacts

-

π-stacking interactions between the benzoquinone rings

-

Dipolar C−Cl···C−Cl interactions[1]

These interactions collectively contribute to the formation of a stable, three-dimensional supramolecular architecture.

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the vibrational and electronic properties of this compound, complementing the structural data from X-ray crystallography.

Infrared (IR) Spectroscopy

The solid-state IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: Key IR Absorption Bands

| **Wavenumber (cm⁻¹) ** | Assignment |

| ~1670 | C=O stretching |

| ~1570 | C=C stretching |

| ~1290 | C-C stretching |

| ~890 | C-H bending (out-of-plane) |

| ~750 | C-Cl stretching |

Raman Spectroscopy

Raman spectroscopy provides complementary information on the vibrational modes, particularly for the non-polar bonds.

Table 4: Key Raman Shifts

| **Raman Shift (cm⁻¹) ** | Assignment |

| ~1680 | C=O stretching |

| ~1580 | C=C stretching |

| ~400 | C-Cl bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ¹³C NMR spectroscopy can be used to probe the local chemical environment of the carbon atoms in the molecule.

Table 5: Solid-State ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (ppm) |

| C=O | ~178 |

| C-Cl | ~145 |

| C-H | ~137 |

Experimental Protocols

Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent, such as a mixture of chloroform (B151607) and petroleum ether.[1]

-

Data Collection: A suitable crystal is mounted on a goniometer head. The crystal is cooled to a low temperature (e.g., 90 K) using a cryostream to minimize thermal vibrations and improve data quality. Diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Solid-State Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two KBr plates.

-

Data Acquisition: The KBr pellet or Nujol mull is placed in the sample holder of an FTIR spectrometer. A background spectrum of the pure KBr pellet or Nujol is recorded first. The sample spectrum is then recorded, and the background is automatically subtracted to yield the absorbance spectrum of the sample.

Solid-State Raman Spectroscopy

-

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or packed into a capillary tube.

-

Data Acquisition: The sample is placed under a Raman microscope. A laser of a specific wavelength (e.g., 532 nm or 785 nm) is focused onto the sample. The scattered light is collected and passed through a filter to remove the Rayleigh scattering. The Raman scattered light is then dispersed by a grating and detected by a CCD camera.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The powdered crystalline sample is packed into a solid-state NMR rotor (typically made of zirconia).

-

Data Acquisition: The rotor is placed in the solid-state NMR probe. The sample is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) with respect to the external magnetic field to average out anisotropic interactions and obtain higher resolution spectra. A cross-polarization (CP) pulse sequence is often used to enhance the signal of the less abundant ¹³C nuclei by transferring polarization from the more abundant ¹H nuclei.

Visualizations

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,5-Dichloro-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 2,5-dichloro-1,4-benzoquinone, a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other bioactive molecules. Understanding the reactivity of this compound is crucial for its effective utilization in drug design and development.

Molecular Structure and Reactivity Overview

This compound (DCBQ) is a planar molecule characterized by a quinone ring system substituted with two chlorine atoms and two carbonyl groups. This arrangement of electron-withdrawing groups significantly influences the electron density distribution across the molecule, creating distinct regions of electrophilicity and nucleophilicity that dictate its chemical behavior.

The primary modes of reaction for DCBQ are nucleophilic substitution at the carbon atoms bearing the chlorine atoms and Michael-type conjugate addition to the activated carbon-carbon double bonds. The propensity for each type of reaction is influenced by the nature of the nucleophile and the reaction conditions.

Identification of Electrophilic and Nucleophilic Sites

The electrophilic and nucleophilic characters of the atoms in this compound have been elucidated through experimental and theoretical charge density analysis.[1][2][3] These studies provide a detailed picture of the electron distribution and allow for the precise identification of reactive sites.

Electrophilic Sites:

-

Carbonyl Carbons (C1, C4): The oxygen atoms of the carbonyl groups are highly electronegative, withdrawing electron density from the adjacent carbon atoms. This makes the carbonyl carbons (C1 and C4) significant electrophilic centers, susceptible to attack by nucleophiles.

-

Vinylic Carbons (C2, C3, C5, C6): The carbon atoms of the double bonds are also electrophilic due to the electron-withdrawing nature of the carbonyl groups and the chlorine atoms. These sites are particularly reactive towards nucleophiles in Michael addition reactions. The carbons bearing the chlorine atoms (C2 and C5) are the primary sites for nucleophilic aromatic substitution.

Nucleophilic Sites:

-

Carbonyl Oxygens (O1, O2): The oxygen atoms of the carbonyl groups possess lone pairs of electrons and are the primary nucleophilic centers in the molecule. They can participate in hydrogen bonding and coordinate to Lewis acids.

-

Chlorine Atoms (Cl1, Cl2): While generally considered electron-withdrawing, the chlorine atoms also have lone pairs of electrons, giving them a degree of nucleophilic character.

The following diagram illustrates the key electrophilic and nucleophilic sites within the this compound molecule.

References

Theoretical Insights into the Reactivity of 2,5-Dichloro-1,4-benzoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-1,4-benzoquinone (DCBQ) is a halogenated quinone of significant interest due to its role as a disinfection byproduct in drinking water, its carcinogenic potential, and its utility as a versatile building block in organic synthesis, including the preparation of pharmacologically active compounds.[1] Understanding the reactivity of DCBQ at a molecular level is crucial for assessing its biological implications and for harnessing its synthetic potential. This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of DCBQ, focusing on its interactions with various reagents, reaction mechanisms, and the computational methodologies employed in these investigations.

Reactivity Profile of this compound

Theoretical studies, primarily employing Density Functional Theory (DFT), have shed light on several key aspects of DCBQ's reactivity, including nucleophilic substitution, cycloaddition reactions, and its redox properties. These investigations are critical for predicting the fate of DCBQ in biological systems and for designing novel synthetic pathways.

Reaction with Peroxides: A Self-Catalyzed Pathway

A notable area of study is the reaction of DCBQ with organic hydroperoxides, such as tert-butyl hydroperoxide (t-BuOOH). This reaction is of interest due to its potential to generate reactive oxygen species (ROS) and contribute to the genotoxicity of halogenated quinones.[1][2] Theoretical calculations have revealed a metal-independent mechanism for this reaction.[3][4][5]

Initial computational models suggested a high energy barrier for the direct reaction between DCBQ and t-BuOOH. However, further theoretical investigations uncovered an unprecedented "self-catalysis" mechanism where a t-BuOOH molecule acts as a catalyst to facilitate the reaction.[6] Water molecules have also been shown to have a significant catalytic effect, reducing the activation energy.[6]

Computational Data on DCBQ Reactivity with t-BuOOH

| Reaction Pathway | Computational Method | Activation Energy (kcal/mol) | Reference |

| Uncatalyzed Reaction | M06-2X/6-311++G | 50.0 | [6] |

| t-BuOOH Self-Catalysis | M06-2X/6-311++G | Lowered (not specified) | [6] |

| Water-Catalyzed (7 H2O molecules) | M06-2X/6-311++G** | Lowered (not specified) | [6] |

Nucleophilic Substitution with Thiols

The reaction of DCBQ with thiols is a key model for its interaction with biological nucleophiles, such as cysteine residues in proteins. Theoretical and experimental studies indicate that the reaction proceeds via a direct nucleophilic vinylic substitution (SNV) mechanism. The presence of electron-withdrawing chlorine atoms on the benzoquinone ring activates it towards nucleophilic attack. The order of reactivity for various substituted benzoquinones towards nitrobenzenethiol (NBT) has been established, with 2,5-DCBQ being highly reactive.

Reactivity Order of Benzoquinones with Thiols

| Benzoquinone Derivative | Reactivity Order |

| 2,5-bis(dimethylamino)-1,4-benzoquinone | Least Reactive |

| 2,5-dimethyl-1,4-benzoquinone | |

| 1,4-benzoquinone | |

| 2-chloro-1,4-benzoquinone | |

| 2,6-dichloro-1,4-benzoquinone | |

| This compound | Most Reactive |

Reaction with Amines: A Complex Cycloaddition

The reaction of DCBQ with amines, such as pyrrolidine, is more complex than simple nucleophilic substitution. Experimental observations of unexpected products have led to the proposal of a mechanism involving a [2+2] biscycloaddition and subsequent cycloreversion.[7] This pathway is initiated by an electron transfer from the amine to the lowest unoccupied molecular orbital (LUMO) of the quinone.[7]

Halogen Bonding

Theoretical and experimental charge density analysis has been employed to investigate the nature of non-covalent interactions in crystalline DCBQ. These studies have quantified the attractive nature of C-Cl···O=C halogen bonds.

Interaction Energies in DCBQ Dimers

| Interaction Type | Computational Method | Interaction Energy (kJ/mol) | Reference |

| C-Cl···O=C Halogen Bond | B3LYP/6-31G(d,p) | -4.92 |

Signaling Pathways and Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound as elucidated by theoretical studies.

Caption: Self-catalyzed reaction of DCBQ with t-BuOOH.

Caption: Nucleophilic vinylic substitution of DCBQ by a thiol.

Caption: Proposed [2+2] cycloaddition pathway for DCBQ and pyrrolidine.

Experimental and Computational Protocols

The theoretical studies on DCBQ reactivity have predominantly utilized Density Functional Theory (DFT) due to its balance of computational cost and accuracy.

Computational Chemistry Methods

-

Software: Gaussian '03 and later versions are commonly used for these types of calculations.[8]

-

Functionals: A variety of functionals have been employed, with the choice depending on the specific property being investigated.

-

M06-2X: This hybrid meta-GGA functional has been used for studying reaction mechanisms and calculating activation energies, particularly for the reaction with t-BuOOH.[6]

-

B3LYP: This popular hybrid functional is often used for geometry optimizations and vibrational frequency calculations, as well as for charge density analysis in studies of non-covalent interactions like halogen bonding.[8]

-

Other functionals (BHandHLYP, PBE0): These have been benchmarked for calculating redox potentials of quinone derivatives.[9]

-

-

Basis Sets:

-

6-311++G :** This triple-zeta basis set with diffuse and polarization functions is well-suited for calculating reaction energetics and transition states.[6]

-

6-31G(d,p): A double-zeta basis set with polarization functions, commonly used for geometry optimizations and charge density analysis.

-

-

Solvation Models: The Polarizable Continuum Model (PCM), specifically the Integral Equation Formalism (IEF-PCM), is frequently used to account for the effects of the solvent on the reaction energetics.[6]

General Computational Workflow

The following workflow is representative of the computational studies cited:

Caption: A typical workflow for theoretical reaction mechanism studies.

Applications in Drug Development

The reactivity of the quinone moiety is central to the mechanism of action of numerous anticancer drugs. Understanding the electronic properties and reaction mechanisms of substituted quinones like DCBQ can inform the design of new therapeutic agents. For instance, the ability of DCBQ to generate ROS can be harnessed for developing pro-oxidative anticancer therapies. Furthermore, its role as a synthetic intermediate allows for the construction of complex molecules with potential biological activity, such as asterriquinone (B1663379) D. The theoretical insights into its reactivity with nucleophiles are directly applicable to understanding its potential for covalent modification of biological macromolecules, a key consideration in drug design and toxicology.

Conclusion

Theoretical studies have provided invaluable insights into the diverse reactivity of this compound. The elucidation of complex reaction mechanisms, such as the self-catalyzed reaction with peroxides and the cycloaddition with amines, highlights the power of computational chemistry in predicting and explaining chemical phenomena. The quantitative data on activation energies and interaction energies, coupled with detailed computational protocols, offer a solid foundation for further research. For drug development professionals, this knowledge is instrumental in both assessing the toxicological risks associated with halogenated quinones and in designing novel quinone-based therapeutics. Future theoretical work could further refine our understanding by exploring a wider range of nucleophiles and by providing more extensive quantitative data on reaction kinetics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Molecular mechanism of metal-independent decomposition of organic hydroperoxides by halogenated quinoid carcinogens and the potential biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Mechanism of metal-independent decomposition of organic hydroperoxides and formation of alkoxyl radicals by halogenated quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Infrared and ab initio studies of conducting molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones - PMC [pmc.ncbi.nlm.nih.gov]

Historical Synthesis of 2,5-Dichlorobenzoquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methods for the preparation of 2,5-dichlorobenzoquinone, a significant compound in organic synthesis. The document details key experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic pathways using logical diagrams. The information compiled herein is based on established historical chemical literature.

Core Synthetic Strategies

Historically, the synthesis of 2,5-dichlorobenzoquinone has primarily been achieved through a two-step process: the preparation of the precursor 2,5-dichlorohydroquinone (B146588), followed by its oxidation. An alternative historical route commencing from p-benzoquinone has also been documented.

Method 1: From 2-Chloro-1,4-dimethoxyhydroquinone

This method involves the disproportionation of 2-chloro-1,4-dimethoxyhydroquinone to yield 2,5-dichlorohydroquinone, which is subsequently oxidized.

Method 2: From p-Benzoquinone

An early method reported by Ling involved the reaction of p-benzoquinone with acetyl chloride, followed by hydrolysis and oxidation to furnish 2,5-dichloroquinone. While historically significant, detailed experimental protocols for this specific transformation are less commonly cited in readily available literature.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the historical synthesis of 2,5-dichlorobenzoquinone and its immediate precursor, 2,5-dichlorohydroquinone.

| Parameter | Method 1: Synthesis of 2,5-Dichlorohydroquinone | Method 1: Oxidation to 2,5-Dichlorobenzoquinone |

| Starting Material | 2-Chloro-1,4-dimethoxyhydroquinone | 2,5-Dichlorohydroquinone |

| Key Reagents | Anhydrous Aluminum Chloride (AlCl₃), Sodium Chloride (NaCl) | Sodium Dichromate, Sulfuric Acid |

| Solvent/Medium | Molten salt (AlCl₃/NaCl) | Aqueous |

| Reaction Temperature | 180-185 °C[1][2] | 55-60 °C[3] |

| Reaction Time | 7 minutes at 180-185 °C[1][2] | Not specified |

| Reported Yield | 29% (for 2,5-dichlorohydroquinone)[1] | 50%[3] |

| Purification Method | Column chromatography[1][2] | Sublimation, Crystallization from ethanol[3] |

Experimental Protocols

The following are detailed historical methodologies for the key experimental steps.

Experiment 1: Synthesis of 2,5-Dichlorohydroquinone from 2-Chloro-1,4-dimethoxyhydroquinone[2][3]

Materials:

-

2-Chloro-1,4-dimethoxyhydroquinone (1.73 g, 10.0 mmol)

-

Anhydrous Aluminum Chloride (AlCl₃) (8.54 g, 64.0 mmol)

-

Sodium Chloride (NaCl) (1.87 g, 32.0 mmol)

-

10% Aqueous Hydrochloric Acid (HCl)

-

Distilled Water

-

Ethyl Acetate (B1210297) (AcOEt)

-

Saturated Aqueous Sodium Chloride (NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) Gel for column chromatography

-

Hexane

-

Acetone

Procedure:

-

A melt of anhydrous AlCl₃ and NaCl is prepared in a suitable reaction vessel with vigorous stirring at 150 °C.

-

To this molten salt, 2-chloro-1,4-dimethoxyhydroquinone is added.

-

The temperature of the reaction mixture is increased to and maintained at 180-185 °C for 7 minutes.

-

The mixture is then cooled to room temperature.

-

The cooled reaction mass is diluted with 60 mL of 10% aqueous HCl and 60 mL of distilled water.

-

The reaction products are extracted with ethyl acetate (5 x 20 mL).

-

The combined organic extracts are washed with saturated aqueous NaCl (3 x 15 mL).

-

The organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel using a hexane-acetone (9:1) mixture as the eluent to yield 2,5-dichlorohydroquinone.

Experiment 2: Oxidation of 2,5-Dichlorohydroquinone to 2,5-Dichlorobenzoquinone[3][4]

Materials:

-

2,5-Dichlorohydroquinone

-

Sodium Dichromate Dihydrate

-

Concentrated Sulfuric Acid

-

Water

-

Ether

Procedure:

-

A solution of 2,5-dichlorohydroquinone is prepared in 4N aqueous sulfuric acid.

-

At a temperature maintained between 55-60 °C, a solution of sodium dichromate dihydrate in water is added in one portion. The amount of sodium dichromate used is a 50% excess over the theoretical amount.

-

External cooling may be necessary to maintain the reaction temperature.

-

The mixture is allowed to stand at room temperature for at least one hour.

-

The resulting dark red mixture is extracted with ether.

-

The combined ether extracts are collected, and the ether is removed by distillation.

-

The crude 2,5-dichlorobenzoquinone precipitates from the oxidation mixture as a tan solid and can be further purified by sublimation, followed by crystallization from ethanol.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the historical synthesis of 2,5-dichlorobenzoquinone.

References

Solubility of 2,5-Dichloro-1,4-Benzoquinone in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-dichloro-1,4-benzoquinone, a compound of interest in various chemical and pharmaceutical research areas. Due to the limited availability of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for its determination. This includes qualitative solubility information, comparative data for related compounds, and detailed experimental protocols for precise quantitative analysis.

Introduction to this compound

This compound is a chlorinated derivative of p-benzoquinone. Its chemical structure, featuring an electrophilic quinone ring and chlorine substituents, makes it a versatile reagent in organic synthesis and a subject of study in medicinal chemistry. Understanding its solubility in various organic solvents is paramount for its application in reaction media, for purification processes such as recrystallization, and for its formulation in biological assays.

Qualitative and Comparative Solubility

While specific quantitative data is scarce, qualitative information suggests that this compound is insoluble in water but soluble in some organic solvents. For instance, it is known to be soluble in methanol (B129727) and can be recrystallized from 95% ethanol, indicating moderate solubility in alcohols.

For context, the solubility of the parent compound, 1,4-benzoquinone, and a more substituted derivative, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are provided below. These can serve as a baseline for estimating the behavior of this compound, though experimental verification is crucial.

| Compound | Solvent | Solubility |

| 1,4-Benzoquinone | Ethanol | Approx. 10 mg/mL |

| DMSO | Approx. 30 mg/mL | |

| Dimethylformamide (DMF) | Approx. 30 mg/mL | |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Benzene | Soluble |

| Methanol | Soluble | |

| Acetic Acid | Soluble | |

| Dioxane | Soluble | |

| Chloroform | Slightly soluble | |

| Dichloromethane | Slightly soluble |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental methods are necessary. The following protocols are widely accepted for determining the equilibrium solubility of a solid compound in a liquid solvent.

Gravimetric Method (Shake-Flask)

This is a fundamental and highly reliable method for determining solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer in a temperature-controlled bath is recommended.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or solvent-rinsed pipette to avoid premature crystallization. Filtration through a solvent-compatible syringe filter (e.g., PTFE) is recommended to remove any fine particles.

-

-

Gravimetric Analysis:

-

Transfer the accurately measured volume of the supernatant to a pre-weighed, dry container.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is fully evaporated, re-weigh the container with the dried solute.

-

-

Calculation:

-

The mass of the dissolved this compound is the final weight of the container minus its initial tare weight.

-

Solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and is often faster than the gravimetric method.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the desired solvent with accurately known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution at a constant temperature.

-

-

Analysis of the Saturated Solution:

-

Withdraw a small, known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve equation to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

Methodology:

-

Method Development:

-

Develop a suitable HPLC method for the analysis of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point. A UV detector set at the λmax of the compound should be used.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the mobile phase or a compatible solvent with accurately known concentrations.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution at a constant temperature.

-

-

Analysis of the Saturated Solution:

-

Withdraw a small, known volume of the clear supernatant.

-

Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject a fixed volume of the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve equation to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

Signaling Pathways and Relevance in Drug Development

A thorough search of the current scientific literature did not reveal specific, well-characterized signaling pathways that are directly modulated by this compound in a drug development context. Quinone-containing compounds, in general, are known to participate in redox cycling, which can induce oxidative stress and impact various cellular pathways. However, specific and direct interactions with signaling proteins have not been extensively documented for this particular compound. Researchers investigating the biological activity of this compound would likely need to conduct initial screening assays to identify its cellular targets and affected pathways.

Conclusion

An In-depth Technical Guide to the Reaction Mechanism of 2,5-Dichloro-1,4-benzoquinone with Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the reaction mechanism between 2,5-dichloro-1,4-benzoquinone and various amines. This reaction is of significant interest for the synthesis of novel molecular structures, particularly in the fields of medicinal chemistry and materials science, where substituted benzoquinones are investigated for their diverse biological and electronic properties.[1][2][3] This document details the primary reaction pathways, experimental protocols, and key factors influencing the reaction's outcome.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The principal reaction between this compound and amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the two carbonyl groups on the benzoquinone ring activates the carbon-chlorine bonds, making them susceptible to attack by nucleophiles such as primary and secondary amines.[4]

The reaction typically occurs in a stepwise manner:

-

Initial Nucleophilic Attack: An amine molecule attacks one of the chlorine-bearing carbons of the benzoquinone ring. This leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex.

-

Chloride Elimination: The intermediate then rearomatizes by eliminating a chloride ion, yielding a mono-substituted amino-chloro-benzoquinone.

-

Second Substitution: A second molecule of the amine attacks the remaining chlorine-bearing carbon.

-

Final Product Formation: Following a second chloride elimination, the final 2,5-bis(amino)-1,4-benzoquinone product is formed.[4]

Due to electrostatic repulsion, the attack of the second amine molecule occurs at the carbon furthest from the first substitution site, leading to the exclusive formation of the 2,5-isomer.[5]

Caption: General Nucleophilic Aromatic Substitution (SNAr) pathway.

Competing and Alternative Reaction Pathways

While the SNAr mechanism is predominant, other reactions can occur, sometimes leading to unexpected products or lower yields of the desired 2,5-disubstituted product.

-

Cine-Substitution: In reactions with highly basic secondary amines like pyrrolidine, a cine-substitution mechanism has been observed. Instead of direct replacement of the chlorine atom, this pathway can lead to the formation of products like 2,5-bis(pyrrolidino)-3-chloro-1,4-benzoquinone as the major product.[6] This highlights that the reaction outcome is highly dependent on the nature of the amine.

-

Reductive Addition: Some studies have noted the possibility of reductive addition of two amine molecules to positions 3 and 6 of the quinone ring, although this is generally a minor pathway compared to substitution.[6]

-

Polymerization: Side reactions leading to polymerization are a common issue, resulting in the formation of intractable baseline material during chromatographic purification and contributing to lower isolated yields of the desired product.[7][8]

Caption: Competing reaction pathways for amines with this compound.

Quantitative Data Summary

The efficiency of the reaction is highly dependent on the structure of the amine nucleophile. The following table summarizes the isolated yields for the synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones from the reaction of p-benzoquinone with various primary amines. While the starting material is not chlorinated, these results provide a strong indication of the relative reactivity of different amines in this type of synthesis.

| Amine | R Group | Isolated Yield (%)[9] |

| Ethylamine | CH₂CH₃ | 28 |

| Isopropylamine | CH(CH₃)₂ | 58 |

| n-Butylamine | (CH₂)₃CH₃ | 21 |

| Isobutylamine | CH₂CH(CH₃)₂ | 39 |

| Pentylamine | (CH₂)₄CH₃ | 28 |

| Isopentylamine | (CH₂)₂CH(CH₃)₂ | 28 |

| Hexylamine | (CH₂)₅CH₃ | 36 |

| Decylamine | (CH₂)₉CH₃ | 25 |

| Cyclohexylamine (B46788) | c-C₆H₁₁ | 20 |

Table Note: The yields presented are from reactions starting with p-benzoquinone, not this compound, but illustrate the impact of amine structure on reaction efficiency.[7][8][9]

Experimental Protocols

The following is a generalized protocol for the synthesis of 2,5-bis(amino)-1,4-benzoquinones, adapted from procedures for halogenated benzoquinones.[4]

Materials:

-

This compound (1.0 eq)

-

Appropriate Amine (2.0 - 2.2 eq)

-

Ethanol (B145695) (EtOH)

-

Glacial Acetic Acid (GAA)

-

Sodium Acetate (B1210297) (NaOAc) (optional, as a base)

-

Distilled Water (H₂O)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, suspend this compound (1.0 eq) in a solvent mixture, typically EtOH and GAA. A small amount of water may be added, as it has been found to potentially enhance reactivity.[7][8] Sodium acetate can be added to neutralize the HCl formed during the reaction.[4]

-

Addition of Amine: While stirring, add the desired amine (2.0 - 2.2 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for a period of 3 to 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, often overnight, to allow the product to precipitate.[4]

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and a suitable organic solvent (e.g., cold ethanol). Further purification can be achieved by recrystallization from an appropriate solvent (e.g., glacial acetic acid) or by column chromatography.[7][8]

Caption: General experimental workflow for the synthesis of 2,5-bis(amino)-1,4-benzoquinones.

Key Factors Influencing the Reaction

-

Solvent System: The reaction is commonly performed in a mixture of ethanol and glacial acetic acid.[4] The addition of a small amount of water (e.g., 2% v/v) has been reported to improve yields, possibly by enhancing the polarizability and reactivity of the quinone's carbonyl groups, which facilitates the initial nucleophilic attack.[7][8]

-

Role of a Base: The substitution reaction liberates two equivalents of hydrogen chloride (HCl). A base, such as sodium acetate, is often included in the reaction mixture to neutralize the generated acid, which can otherwise protonate the amine nucleophile, reducing its effectiveness.[4]

-

Amine Structure: As shown in the data table, the structure of the amine plays a crucial role. Steric hindrance around the nitrogen atom can affect the rate of nucleophilic attack. For instance, the reaction with the bulky cyclohexylamine resulted in a lower yield compared to the less hindered isopropylamine.[9] The basicity of the amine is also a critical factor, with highly basic amines potentially favoring alternative reaction pathways.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of new 2,5-bis (1-alkylamino)-1,4-benzoquinones toward antimetabolites of coenzyme Q10 and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Synthetic Versatility of 2,5-Dichloro-1,4-benzoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloro-1,4-benzoquinone is a versatile and reactive building block in organic synthesis, offering a gateway to a diverse array of complex molecular architectures. Its electron-deficient quinone core, adorned with two chloro-substituents, provides multiple reaction sites for nucleophilic substitution, cycloaddition, and palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the key applications of this compound in the synthesis of bioactive molecules, heterocyclic compounds, and other valuable organic frameworks. Detailed experimental protocols for seminal reactions, quantitative data on reaction yields, and visualizations of synthetic pathways are presented to serve as a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound (DCBQ) is a crystalline solid with the molecular formula C₆H₂Cl₂O₂. Its chemical structure, characterized by an electron-poor π-system and reactive C-Cl bonds, makes it a valuable precursor for a variety of chemical transformations. This guide will explore its principal applications, focusing on its utility in the construction of complex and often biologically active molecules.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a crucial starting material in the synthesis of several classes of bioactive compounds, most notably in the preparation of asterriquinones and indolyl-quinones, which are known for their diverse biological activities.

Synthesis of Asterriquinone D

This compound is a key precursor in the synthesis of Asterriquinone D, a metabolite of Aspergillus terreus. The synthesis involves a palladium-catalyzed cross-coupling reaction with indole (B1671886) derivatives.

Experimental Protocol: Synthesis of 2,5-Dichloro-3,6-di(1H-indol-3-yl)benzene-1,4-diol (A Precursor to Asterriquinone D)

A solution of this compound (1.0 mmol) and indole (2.2 mmol) in anhydrous dioxane (20 mL) is degassed with argon. To this solution, palladium(II) acetate (B1210297) (0.1 mmol) and triphenylphosphine (B44618) (0.2 mmol) are added. The mixture is heated to reflux under an argon atmosphere for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired product. The hydroquinone (B1673460) can then be oxidized to the corresponding quinone.

Note: This is a generalized protocol based on typical palladium-catalyzed indolylation of quinones. Specific yields and detailed spectroscopic data would require access to the full experimental paper.

Palladium-Catalyzed Synthesis of Indolylquinones

The reaction of this compound with indoles in the presence of a palladium catalyst provides a direct route to 2,5-diindolyl-substituted hydroquinones.[1] These compounds are precursors to various bioactive molecules.

Quantitative Data for Palladium-Catalyzed Indolylation

| Entry | Indole Derivative | Catalyst | Solvent | Yield (%) | Reference |

| 1 | Indole | Pd(OAc)₂/PPh₃ | Dioxane | - |

(Data to be populated with specific yields from literature)

Nucleophilic Substitution Reactions

The chlorine atoms on the benzoquinone ring are susceptible to nucleophilic displacement, allowing for the introduction of a variety of functional groups. Reactions with amines are particularly well-documented.

Reaction with Pyrrolidine (B122466)

The reaction of this compound with pyrrolidine has been shown to yield 2,5-bis(pyrrolidino)-3-chloro-1,4-benzoquinone as the major product in an unexpected rearrangement.[2]

Experimental Protocol: Synthesis of 2,5-Bis(pyrrolidino)-3-chloro-1,4-benzoquinone

To a solution of this compound (1 mmol) in ethanol (B145695) (20 mL), pyrrolidine (2.5 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the product.

Quantitative Data for Reaction with Pyrrolidine

| Product | Yield (%) | Melting Point (°C) | Spectroscopic Data | Reference |

| 2,5-Bis(pyrrolidino)-3-chloro-1,4-benzoquinone | - | - | ¹H NMR, ¹³C NMR, IR, MS | [2] |

(Specific yield and melting point to be added from the original publication.)

Spectroscopic Data for 2,5-Bis(pyrrolidino)-3-chloro-1,4-benzoquinone: [2]

-

¹H NMR (CDCl₃, δ, ppm): 7.03 (s, 1H, arom-H), 3.92 (m, 4H, α-CH₂), 1.93 (m, 4H, β-CH₂)

-

¹³C NMR (CDCl₃, δ, ppm): 177.5 (C-4), 176.7 (C-1), 146.4 (C-3), 138.7 (C-5), 134.1 (C-6), 109.2 (C-2), 54.3 (α-CH₂), 25.7 (β-CH₂)

-

IR (KBr, cm⁻¹): 3046, 2957, 2927, 2878 (C-H), 1690, 1630 (C=O), 1600, 1523 (C=C)

-

UV-Vis (λ_max, nm (ε)): 555 (3000), 298 (sh, 7700), 264 (15600), 247 (sh, 13800)

Cycloaddition Reactions

Benzoquinones are excellent dienophiles in Diels-Alder reactions, a powerful tool for the construction of six-membered rings.[3] this compound, with its electron-withdrawing chloro groups, is expected to be a reactive dienophile.

Logical Workflow for a Diels-Alder Reaction

Caption: General scheme of a Diels-Alder reaction involving this compound.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910)

To a solution of this compound (1 mmol) in dichloromethane (B109758) (10 mL) at 0 °C is added freshly distilled cyclopentadiene (1.2 mmol). The reaction mixture is stirred at room temperature for 4 hours. The solvent is evaporated under reduced pressure, and the resulting solid is purified by recrystallization from ethanol to afford the Diels-Alder adduct.

(Note: This is a representative protocol. Specific yields and stereochemical outcomes would need to be confirmed from experimental literature.)

Use as an Oxidant

While more potent quinone-based oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are more commonly employed, this compound can also act as an oxidant in certain transformations, such as the dehydrogenation of sensitive substrates.[4]

Experimental Workflow for an Oxidation Reaction

Caption: A typical experimental workflow for an oxidation reaction using this compound.

Synthesis of Heterocyclic Compounds

This compound is a valuable starting material for the synthesis of various heterocyclic systems, particularly those containing nitrogen and sulfur.

Synthesis of 2,5-Bisheteroaryl-3,6-dichloro-1,4-benzoquinones

A general method for the synthesis of symmetrical and asymmetrical 2,5-bisheteroaryl-3,6-dichloro-1,4-benzoquinones has been developed, showcasing the utility of this compound in constructing complex heterocyclic frameworks.[5]

Experimental Protocol: General Synthesis of Bisheteroaryl Benzoquinones

A multi-step synthesis starting from tetrachlorobenzoquinone can lead to monoheteroaryl-substituted trichloro-1,4-benzoquinones. Subsequent reaction of these intermediates with a second heterocyclic nucleophile, followed by oxidation, can yield the desired 2,5-bisheteroaryl-3,6-dichloro-1,4-benzoquinones.

(Detailed protocols and yields are highly substrate-dependent and require consulting specific literature.)

Conclusion

This compound has demonstrated significant utility in organic synthesis as a versatile and reactive building block. Its applications span from the total synthesis of natural products to the construction of novel heterocyclic systems and the development of new synthetic methodologies. The continued exploration of its reactivity will undoubtedly lead to the discovery of new and efficient synthetic transformations, further solidifying its importance in the synthetic chemist's toolkit. This guide provides a foundational understanding of its key applications, supported by available experimental details, to aid researchers in leveraging the synthetic potential of this valuable reagent.

References

- 1. Organometallic routes to 2,5-dihydroxy-3-(indol-3-yl)benzoquinones. Synthesis of demethylasterriquinone B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

detailed protocol for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones

Application Notes: Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinones

Introduction

Quinones are a class of organic compounds widely present in nature and are of significant interest in medicinal chemistry and materials science.[1][2] In particular, 2,5-diamino-3,6-dihalo-1,4-benzoquinones have been investigated for their diverse biological activities, including potential antitumor, antimicrobial, and antimalarial properties.[1] This document provides a detailed protocol for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives. The synthesis is typically achieved through the reaction of 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil) with a variety of primary or secondary amines.[1] The reaction proceeds via a 1,4-addition-elimination mechanism, resulting in the substitution of the bromine atoms at the 2 and 5 positions.[1] The structural diversity of the final products can be readily expanded by varying the amine starting material, which allows for the generation of compound libraries for biological screening.[1]

General Synthetic Scheme

The core reaction for synthesizing these target compounds involves the nucleophilic substitution of two bromine atoms on the 2,3,5,6-tetrabromo-1,4-benzoquinone core with an amino compound.[1] The reaction is typically performed in a solvent mixture, often with a base like sodium acetate (B1210297) to facilitate the process.[2]

Reactants:

-

2,3,5,6-Tetrabromo-1,4-benzoquinone (Bromanil)

-

Amino Compound (R-NH₂) (2 equivalents)

Reaction Conditions:

-

Solvents: Ethanol (B145695) (EtOH), Glacial Acetic Acid (GAA), Water (H₂O)[2]

-

Base: Sodium Acetate (NaOAc)[2]

-

Temperature: Reflux[1]

-

Time: 3-6 hours[1]

Experimental Protocol

This protocol details the general procedure for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives.

Materials and Equipment:

-

2,3,5,6-Tetrabromo-1,4-benzoquinone (Bromanil)

-

Selected amino compound (e.g., aniline, p-toluidine, etc.)

-

Ethanol (EtOH)

-

Glacial Acetic Acid (GAA)

-

Sodium Acetate (NaOAc)

-

Distilled Water (H₂O)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

-

Melting point apparatus

-

Recrystallization solvent (e.g., GAA, DMSO)[3]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mole) in a solvent mixture of ethanol (2 ml), glacial acetic acid (2 ml), and water (1 ml).[2]

-

Addition of Reagents: To the well-stirred solution, add a small amount of sodium acetate followed by the selected amino compound (0.02 mole).[2]

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for a period of 3 hours with continuous stirring.[2]

-

Product Precipitation: After the reflux period, turn off the heat and allow the mixture to cool and stand overnight at room temperature. The product will precipitate out of the solution.[2]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[2][3]

-

Purification: Wash the collected product with cold water.[3] Further purification can be achieved by recrystallizing the crude product from a suitable solvent, such as glacial acetic acid (GAA).[2]

-

Drying and Characterization: Dry the purified product completely. Determine the final yield and characterize the compound by measuring its melting point and using spectroscopic methods (e.g., IR, NMR, MS).[2]

Data Presentation

The following table summarizes the synthesis of various 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives using different amino compounds, showcasing the typical yields and melting points obtained.

| Amino Compound (R-NH₂) | Product (R group) | Yield (%) | Melting Point (°C) | Recrystallization Solvent | Reference |

| Aniline | Phenyl | 93% | 299-300 | Glacial Acetic Acid (GAA) | [2] |

| 4-Aminophenazone | 4-Antipyrinyl | 79% | 201-203 | Glacial Acetic Acid (GAA) | [2][3] |

| Trimethoprim | 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidin-6-yl | 83% | 263-265 | Glacial Acetic Acid (GAA) | [2][3] |

| 4-Hydroxyaniline | 4-Hydroxyphenyl | 89% | 224-226 | Glacial Acetic Acid (GAA) | [2] |

| 4-Bromoaniline | 4-Bromophenyl | 82% | 242-243 | Glacial Acetic Acid (GAA) | [2] |

| Sulfadiazine | 4-(N-pyrimidin-2-ylsulfamoyl)phenyl | 56% | 279-280 | Glacial Acetic Acid (GAA) | [3] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis protocol.